Carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester
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Overview
Description
Carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester is a complex organic compound with a unique structure that includes a carbamodithioic acid moiety and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester typically involves the reaction of carbamodithioic acid derivatives with ethyl esters under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, bis(2-methylpropyl)-, ethyl ester
- Carbamodithioic acid, N,N-bis(2-methylpropyl)-, C,C’-methylene ester
Uniqueness
Carbamodithioic acid, (3-(bis(2-methylpropyl)amino)-1,3-dioxopropyl)-, ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.
Properties
CAS No. |
178408-08-7 |
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Molecular Formula |
C14H26N2O2S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
ethyl N-[3-[bis(2-methylpropyl)amino]-3-oxopropanoyl]carbamodithioate |
InChI |
InChI=1S/C14H26N2O2S2/c1-6-20-14(19)15-12(17)7-13(18)16(8-10(2)3)9-11(4)5/h10-11H,6-9H2,1-5H3,(H,15,17,19) |
InChI Key |
WVQCLNNVYLYRNS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)NC(=O)CC(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
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